![molecular formula C12H14ClNO3 B12624262 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde CAS No. 918548-88-6](/img/structure/B12624262.png)
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a morpholin-4-ylmethyl group attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde.
Formation of Morpholin-4-ylmethyl Group: The morpholin-4-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves reacting 5-chloro-2-hydroxybenzaldehyde with morpholine in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzoic acid.
Reduction: 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and resins.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用机制
The mechanism of action of 5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with biological molecules, while the morpholin-4-ylmethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-Chloro-2-hydroxybenzaldehyde: Lacks the morpholin-4-ylmethyl group, making it less versatile in certain applications.
2-Hydroxy-5-methylbenzaldehyde: Contains a methyl group instead of a chloro group, resulting in different reactivity and properties.
Vanillin: A structurally similar compound with a methoxy group instead of a chloro group, commonly used as a flavoring agent.
Uniqueness
5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
918548-88-6 |
|---|---|
分子式 |
C12H14ClNO3 |
分子量 |
255.70 g/mol |
IUPAC 名称 |
5-chloro-2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H14ClNO3/c13-11-5-9(12(16)10(6-11)8-15)7-14-1-3-17-4-2-14/h5-6,8,16H,1-4,7H2 |
InChI 键 |
FPECYUVQDFGAST-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=C(C(=CC(=C2)Cl)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


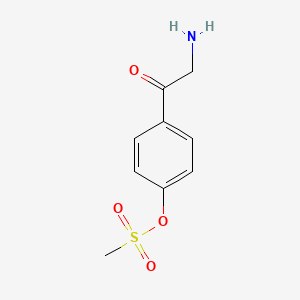
![2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B12624192.png)
![Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B12624198.png)
![3-[(4-Chlorophenyl)methyl]-4-ethylpyridine](/img/structure/B12624199.png)
![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12624202.png)
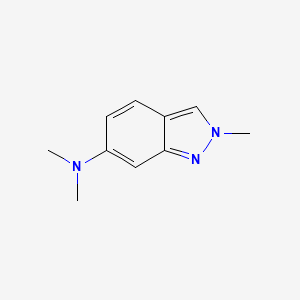
![3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12624209.png)
methanone](/img/structure/B12624211.png)
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one](/img/structure/B12624213.png)
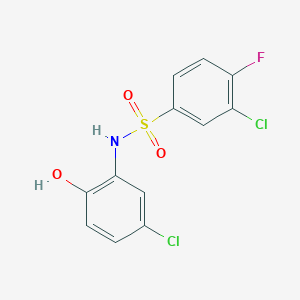
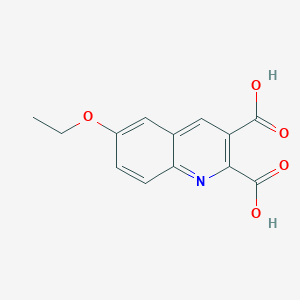
![5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624233.png)
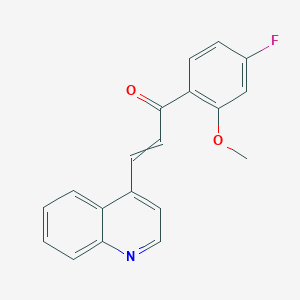
![2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium](/img/structure/B12624243.png)
